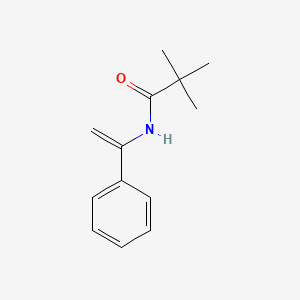![molecular formula C11H10 B14363448 2,2a-Dihydro-1H-cyclobuta[a]indene CAS No. 92631-03-3](/img/structure/B14363448.png)
2,2a-Dihydro-1H-cyclobuta[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2a-Dihydro-1H-cyclobuta[a]indene is a chemical compound with the molecular formula C11H10 It is a bicyclic hydrocarbon that features a cyclobutane ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a-Dihydro-1H-cyclobuta[a]indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reaction conditions and ensuring the availability of necessary reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,2a-Dihydro-1H-cyclobuta[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
2,2a-Dihydro-1H-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into similar compounds has shown potential medicinal properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2a-Dihydro-1H-cyclobuta[a]indene involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
1,2A,7,7A-Tetrahydro-cyclobuta[a]inden-2-one: This compound has a similar bicyclic structure but includes a ketone functional group.
2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one: This compound includes chlorine atoms and a ketone functional group.
Uniqueness
2,2a-Dihydro-1H-cyclobuta[a]indene is unique due to its specific bicyclic structure without additional functional groups. This makes it a valuable intermediate in organic synthesis and a potential candidate for further functionalization in various chemical reactions.
Properties
CAS No. |
92631-03-3 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,2a-dihydro-1H-cyclobuta[a]indene |
InChI |
InChI=1S/C11H10/c1-2-4-10-8(3-1)7-9-5-6-11(9)10/h1-4,7,11H,5-6H2 |
InChI Key |
PSLKANVRHYZKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
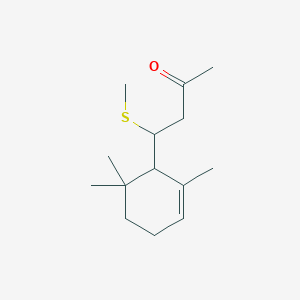
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
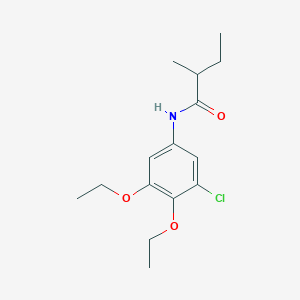
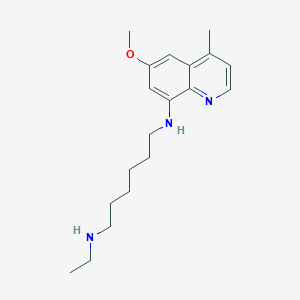



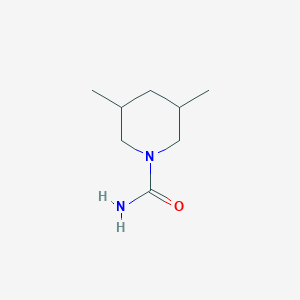
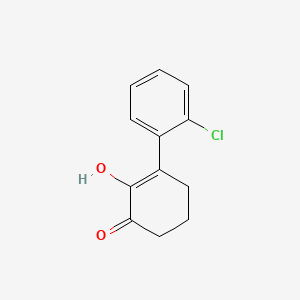

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

